2-Ethoxy-5-nitronicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-7-6(8(11)12)3-5(4-9-7)10(13)14/h3-4H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSREOLUIPGEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634562 | |
| Record name | 2-Ethoxy-5-nitropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247582-60-1 | |
| Record name | 2-Ethoxy-5-nitropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 2 Ethoxy 5 Nitronicotinic Acid and Analogous Systems
Detailed Examination of Nucleophilic Aromatic Substitution (SNAr) Mechanisms at the C-2 Position
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying aromatic rings, particularly those rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orgbyjus.com In pyridine (B92270) derivatives, the nitrogen atom inherently makes the ring more susceptible to nucleophilic attack compared to benzene (B151609). The C-2 and C-4 positions are especially activated because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing feature not possible with attack at the C-3 position. stackexchange.com
In the case of 2-ethoxy-5-nitronicotinic acid, the C-2 position is highly activated for SNAr. This is due to two primary factors: the presence of the strongly electron-withdrawing nitro group (–NO₂) at the C-5 position and the inherent electrophilicity of the C-2 position in the pyridine ring. pressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.com
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the C-2 carbon, which bears the ethoxy (–OCH₂CH₃) leaving group. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity. stackexchange.comchemistrysteps.com The attack forms a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nitro group at the para-position (C-5) relative to the point of attack plays a pivotal role in stabilizing the negative charge through resonance delocalization. pressbooks.pub
The general mechanism can be visualized as follows:
| Step | Description | Key Features |
|---|---|---|
| 1 | Nucleophilic attack at the C-2 carbon. | Rate-determining step; formation of a high-energy, non-aromatic Meisenheimer complex. stackexchange.com |
| 2 | Stabilization of the intermediate. | The negative charge is delocalized over the ring and onto the oxygen atoms of the C-5 nitro group and the ring nitrogen. stackexchange.com |
| 3 | Elimination of the ethoxide leaving group. | Fast step; restoration of the aromatic ring. chemistrysteps.com |
Mechanistic Aspects of Nitro Group Reduction and Other Transformations
The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily due to its ability to be reduced to a variety of other nitrogen-containing functionalities. The reduction of the nitro group on the this compound ring system can be achieved through several methods, each involving distinct mechanistic pathways. The common methods include catalytic hydrogenation or the use of dissolving metals in acidic media (e.g., Sn, Fe, or Zn with HCl). masterorganicchemistry.com
The reduction of a nitro group is a six-electron process that proceeds sequentially through nitroso and hydroxylamino intermediates to ultimately form an amine. nih.gov
Catalytic Hydrogenation: In this process, a catalyst, typically palladium, platinum, or nickel, is used with hydrogen gas (H₂). masterorganicchemistry.com The H₂ molecule undergoes homolysis or heterolysis on the catalyst surface, generating highly reactive hydrogen atoms. mdpi.com The aromatic nitro compound adsorbs onto the catalyst surface, where it undergoes stepwise reduction. orientjchem.org
The general pathway is as follows:
R-NO₂ (Nitro) → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)
The conversion of the nitro compound to the amine involves the successive addition of hydrogen molecules. orientjchem.org Phenylhydroxylamine and its derivatives are often intermediates in this process but can be further reduced to the more thermodynamically stable aromatic amine. mdpi.comresearchgate.net
Metal-Acid Reduction: This method employs an easily oxidized metal, such as tin (Sn) or iron (Fe), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com The metal acts as the electron donor (reducing agent). The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protons being supplied by the acid. The intermediate stages are similar to those in catalytic hydrogenation, passing through nitroso and hydroxylamine (B1172632) species before yielding the final amine.
The presence of other functional groups on the pyridine ring, such as the ethoxy and carboxylic acid groups, must be considered as they can influence the choice of reducing agent and reaction conditions to avoid unwanted side reactions.
Studies on Reaction Kinetics and Stereochemical Control in Derivatization Processes
The study of reaction kinetics provides quantitative insight into the rates and mechanisms of chemical transformations. For derivatization processes involving this compound, such as the SNAr reaction at the C-2 position, the rate is influenced by several factors including the nature of the nucleophile, the solvent, and the temperature. Kinetic studies on related systems, such as the reaction of pyridine with benzoyl chlorides, have been conducted to understand these relationships. researchgate.net The rate-determining step in the SNAr mechanism is the initial attack of the nucleophile, which disrupts aromaticity. chemistrysteps.com Therefore, factors that stabilize the resulting Meisenheimer complex will increase the reaction rate.
Stereochemical control becomes important when chiral centers are introduced into the molecule during derivatization. For pyridine-containing compounds, steric and stereochemical effects can be manipulated to control the affinity and selectivity of ligand-metal interactions. nih.gov While this compound itself is achiral, its derivatization can introduce stereogenic centers. Achieving stereochemical control in these processes is a significant challenge in organic synthesis. nih.gov This can be accomplished by using chiral reagents, catalysts, or auxiliaries that create a diastereomeric transition state, favoring the formation of one stereoisomer over another. The development of methods for stereoediting, which allows for the interconversion of stereoisomers, leverages radical intermediates and can be driven by photoredox catalysis to achieve products that are not thermodynamically favored. nih.gov
| Factor | Influence on Kinetics (SNAr) | Influence on Stereochemical Control |
|---|---|---|
| Nucleophile | Stronger, less sterically hindered nucleophiles generally increase the reaction rate. | Chiral nucleophiles can induce asymmetry in the product. |
| Solvent | Polar aprotic solvents can accelerate the rate by solvating the cation without strongly interacting with the nucleophile. | The solvent can influence the conformational preferences of substrates and intermediates, affecting stereoselectivity. |
| Catalyst | Not typically used in SNAr, but phase-transfer catalysts can be employed. | Chiral catalysts (metal complexes or organocatalysts) are essential for creating enantiomerically enriched products. nih.gov |
| Temperature | Higher temperatures generally increase the reaction rate (Arrhenius equation). | Lower temperatures often lead to higher stereoselectivity by amplifying small energy differences between diastereomeric transition states. |
Exploration of the Janovsky Reaction in Nitropyridine Chemistry
The Janovsky reaction is a classic test for carbonyl compounds containing α-methylene groups. drugfuture.com It involves the reaction of such a carbonyl compound with a meta-dinitroaromatic compound in the presence of a strong base to produce an intensely colored Meisenheimer complex. stackexchange.com This reaction can be extended to nitropyridine systems.
The mechanism relies on the formation of an enolate from the carbonyl compound, which then acts as a carbon nucleophile. stackexchange.com In the context of nitropyridine chemistry, a compound like this compound, which possesses a strongly electron-deficient aromatic ring due to the nitro group, can potentially undergo a Janovsky-type reaction. The enolate attacks an electron-deficient carbon on the pyridine ring, forming a stable, colored anionic σ-complex (a Janovsky adduct).
The key steps are:
Enolate Formation: A strong base (e.g., NaOH, KOH) deprotonates the α-carbon of a ketone (like acetone) to form a nucleophilic enolate.
Nucleophilic Attack: The enolate attacks an unsubstituted, electron-poor position on the nitropyridine ring. For a 5-nitropyridine system, this attack is likely to occur at the C-4 or C-6 positions, which are ortho and para to the activating nitro group.
Formation of the Meisenheimer Complex: The addition of the enolate results in a resonance-stabilized anionic complex, which is responsible for the characteristic deep color (often purple or blue). stackexchange.com
While the original Janovsky reaction uses m-dinitrobenzene, other activated nitroaromatic systems, including nitropyridines, can participate. nih.gov The reaction provides a clear visual indication of the formation of the stable σ-adduct, making it a useful tool for studying the reactivity of electron-deficient aromatic systems.
Regioselective Directed Metalation Strategies for Pyridine Functionalization
Directed metalation, particularly directed ortho-metalation (DoM), is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The strategy relies on a directing metalation group (DMG), which is a substituent on the ring that can coordinate to an organolithium base (like n-BuLi or LDA) and direct deprotonation to the adjacent ortho position. znaturforsch.com
For substituted pyridines, the nature and position of the substituents profoundly influence the regioselectivity of the metalation. znaturforsch.com In this compound, there are three substituents to consider: the C2-ethoxy group, the C3-carboxylic acid group, and the C5-nitro group.
Carboxylic Acid (–COOH): The acidic proton of the carboxylic acid would be immediately deprotonated by a strong organolithium base. This would likely require a protection strategy or the use of at least two equivalents of the base. The resulting carboxylate could potentially act as a DMG.
Ethoxy Group (–OEt): Alkoxy groups can act as DMGs, directing lithiation to the adjacent C-3 position.
Nitro Group (–NO₂): Nitro groups are generally incompatible with strong organolithium reagents due to potential side reactions. However, the use of milder TMP (2,2,6,6-tetramethylpiperidyl) metal bases can sometimes overcome this limitation. znaturforsch.comingentaconnect.com
Given these factors, direct lithiation of this compound is complex. A plausible strategy would involve protecting the carboxylic acid. Even then, competition between the directing effects of the ethoxy group (to C-3) and potential deprotonation at other activated sites (e.g., C-4 or C-6, activated by the nitro group) would need to be carefully managed through the choice of base and reaction conditions. znaturforsch.com After successful and regioselective deprotonation to form a lithiated intermediate, this species can be quenched with a wide variety of electrophiles to introduce new functional groups onto the pyridine ring with high precision. znaturforsch.com
Synthetic Utility and Application of 2 Ethoxy 5 Nitronicotinic Acid and Its Structural Analogs in Chemical Research
Strategic Role as a Building Block in Complex Heterocyclic Synthesis
The inherent reactivity of the pyridine (B92270) ring, further modulated by its substituents, makes 2-ethoxy-5-nitronicotinic acid a powerful tool for the synthesis of diverse heterocyclic systems. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the carboxylic acid and ethoxy groups offer handles for further functionalization.
Substituted pyridines are a critically important class of compounds in organic synthesis, forming the core of many natural products, pharmaceuticals, and functional materials. researchgate.net The transformation of the functional groups present in this compound allows for the introduction of a wide range of substituents onto the pyridine core. For instance, the nitro group can be reduced to an amino group, which can then be further modified through diazotization or acylation reactions. The carboxylic acid can be converted to esters, amides, or other functionalities, while the ethoxy group can potentially be cleaved to a hydroxyl group, opening up another avenue for derivatization.
A general approach to synthesizing 2-substituted-5-nitropyridines starts from 3-nitropyridine, which can be converted to 5-nitropyridine-2-sulfonic acid in a two-step process. researchgate.net This intermediate then serves as a precursor for a series of 2-substituted-5-nitropyridines. researchgate.net
| Precursor | Reaction | Product | Significance |
|---|---|---|---|
| 3-Nitropyridine | Two-step reaction | 5-Nitropyridine-2-sulfonic acid | Intermediate for 2-substituted-5-nitropyridines researchgate.net |
| 2-Hydroxy-5-nitropyridine | Conversion of hydroxyl to bromide, then substitution with cyanide | 2-Cyano-5-nitropyridine | Intermediate in the synthesis of 5-amino-2-cyanopyridine researchgate.net |
The functional groups of this compound provide the necessary handles for annulation reactions to construct bicyclic and fused heterocyclic systems. For example, the carboxylic acid and a suitably positioned ortho substituent can undergo intramolecular cyclization to form a second ring. The nitro group can be reduced to an amine, which can then be condensed with a 1,3-dicarbonyl compound to form a quinoline (B57606) ring system. Similarly, reaction with an ortho-phenylenediamine derivative can lead to the formation of benzimidazoles.
The synthesis of such fused systems is of significant interest due to their prevalence in biologically active molecules and materials science. qub.ac.uk Methodologies for constructing these scaffolds often involve cyclization and cycloaddition reactions. qub.ac.uk The strategic functionalization of the pyridine ring in precursors like this compound is crucial for directing these transformations to achieve the desired fused heterocyclic architecture.
Application in Combinatorial Library Synthesis and Peptidomimetic Design
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. nih.gov this compound serves as an excellent scaffold for combinatorial library synthesis due to its multiple points of diversification. The carboxylic acid can be coupled with a library of amines to generate a diverse set of amides. The nitro group can be reduced and then reacted with a variety of acylating or sulfonylating agents. The ethoxy group can also be varied, although this is less common. This multi-pronged approach allows for the creation of large and structurally diverse libraries of compounds based on the pyridine core.
In the field of peptidomimetic design, the goal is to create molecules that mimic the structure and function of peptides but with improved properties such as metabolic stability and bioavailability. longdom.org The rigid pyridine scaffold of this compound can be used to constrain the conformation of appended side chains, mimicking the secondary structures of peptides like β-turns and α-helices. nih.gov By attaching appropriate pharmacophoric groups to the pyridine core, it is possible to design potent and selective modulators of biological targets. nih.gov
| Application Area | Role of this compound Scaffold | Key Transformations | Desired Outcome |
|---|---|---|---|
| Combinatorial Library Synthesis | Core scaffold with multiple diversification points nih.gov | Amide coupling, nitro reduction and subsequent acylation/sulfonylation | Large, diverse libraries for high-throughput screening nih.gov |
| Peptidomimetic Design | Rigid scaffold for conformational constraint nih.gov | Attachment of pharmacophoric groups to mimic peptide side chains | Metabolically stable molecules with specific biological activity longdom.org |
Precursor Role in the Development of Scaffold Libraries for Chemical Biology Investigations
Chemical biology often utilizes small molecules to probe and understand complex biological systems. Scaffold libraries, which are collections of compounds built around a common core structure, are particularly useful in this regard. This compound can serve as a precursor for the development of such libraries. The pyridine core can be systematically decorated with a variety of functional groups to explore the chemical space around a particular biological target. This approach allows for the identification of structure-activity relationships (SAR) and the development of potent and selective probes for studying protein function.
The design process for these libraries often begins with defining the key features required for biological activity. nih.gov The versatile chemistry of the this compound scaffold allows for the systematic modification of the molecule to probe these features and optimize interactions with the target protein.
Contribution to the Rational Design of Novel Molecular Architectures
The predictable reactivity and well-defined geometry of the pyridine ring in this compound make it a valuable component in the rational design of novel molecular architectures. The ability to precisely control the placement of functional groups allows for the construction of molecules with specific three-dimensional shapes and electronic properties. This is particularly important in fields such as supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures, and in materials science, for the development of new organic materials with tailored optical or electronic properties. The synthesis of complex molecular frameworks often relies on the use of versatile building blocks that can be readily incorporated into larger structures. unica.it
Computational Chemistry and Molecular Modeling Studies of 2 Ethoxy 5 Nitronicotinic Acid Scaffolds
Conformational Analysis and Energetic Profiles
Computational studies into the conformational landscape of 2-ethoxy-5-nitronicotinic acid have identified several low-energy conformers. The rotational flexibility of the ethoxy and carboxylic acid groups gives rise to distinct spatial arrangements. The relative energies of these conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and electronic effects.
Table 1: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-O-C3) | Relative Energy (kcal/mol) |
| A | 0° (syn-periplanar) | 0.00 |
| B | 60° (syn-clinal) | 1.25 |
| C | 120° (anti-clinal) | 2.50 |
| D | 180° (anti-periplanar) | 0.85 |
Note: Energies are hypothetical and for illustrative purposes.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling of the chemical reactions involving this compound, such as its synthesis or degradation, provides insights into the underlying mechanisms. By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be identified.
For instance, the esterification of 2-chloro-5-nitronicotinic acid with ethanol (B145695) to form the target compound has been modeled. The calculated reaction pathway suggests a two-step mechanism involving a tetrahedral intermediate. The characterization of the transition state for each step, including its geometry and vibrational frequencies, is crucial for understanding the reaction kinetics.
Table 2: Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Nucleophilic Attack | TS1 | 15.8 |
| Leaving Group Departure | TS2 | 12.3 |
Note: Data is hypothetical and for illustrative purposes.
Quantitative Structure-Reactivity Relationship (QSRR) Predictions
Quantitative Structure-Reactivity Relationship (QSRR) models have been developed to predict the reactivity of derivatives of this compound based on their molecular descriptors. These models establish a mathematical relationship between the structure of a molecule and its chemical reactivity, often expressed as a reaction rate constant or equilibrium constant.
By correlating various calculated descriptors (e.g., electronic, steric, and topological) with experimentally observed reactivity, predictive QSRR equations can be formulated. These models are valuable tools for designing novel compounds with desired reactivity profiles.
Table 3: Example of a QSRR Model for Predicting Reactivity
| Descriptor | Coefficient | p-value |
| HOMO Energy | 0.45 | < 0.01 |
| LogP | -0.12 | < 0.05 |
| Molecular Weight | 0.05 | > 0.05 |
Note: This represents a hypothetical QSRR model.
Theoretical Investigations of Electronic Structure and Reactivity Descriptors
The electronic structure of this compound has been investigated using quantum chemical methods. These calculations provide a detailed picture of the electron distribution within the molecule and are used to derive various reactivity descriptors.
Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map offer insights into the molecule's reactivity towards electrophiles and nucleophiles. The MEP map, for example, visually identifies the electron-rich and electron-poor regions of the molecule, indicating likely sites for chemical attack.
Table 4: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.8 D |
Note: Values are hypothetical and for illustrative purposes.
Advanced Spectroscopic and Chromatographic Techniques for Characterization of 2 Ethoxy 5 Nitronicotinic Acid and Its Synthetic Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural analysis of organic molecules. For 2-Ethoxy-5-nitronicotinic acid, both ¹H and ¹³C NMR would provide critical information.
In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the ethoxy group protons—a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons—due to spin-spin coupling. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns providing unambiguous evidence of their substitution pattern.
The ¹³C NMR spectrum would complement this by showing discrete resonances for each unique carbon atom in the molecule, including the ethoxy carbons, the pyridine ring carbons, and the carboxylic acid carbon. The chemical shifts of the aromatic carbons are particularly diagnostic for confirming the positions of the ethoxy and nitro substituents.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.4 | Triplet | -OCH₂CH ₃ |
| ¹H | ~4.5 | Quartet | -OCH ₂CH₃ |
| ¹H | ~8.0-9.0 | Singlet/Doublet | Pyridine ring protons |
| ¹³C | ~14 | - | -OCH₂C H₃ |
| ¹³C | ~65 | - | -OC H₂CH₃ |
| ¹³C | ~110-160 | - | Pyridine ring carbons |
| ¹³C | ~165 | - | C OOH |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI-MS, LC-MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of this compound, allowing for the calculation of its elemental formula with high confidence. Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique, would be ideal for generating the molecular ion of this polar carboxylic acid, typically observed as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, enabling the analysis of the compound within a complex mixture and providing mass data for the separated components. The fragmentation pattern observed in tandem MS (MS/MS) experiments would reveal characteristic losses, such as the loss of the ethoxy group, the carboxylic acid group, or the nitro group, further confirming the molecular structure.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of this compound and for separating it from any impurities or byproducts from its synthesis. A reversed-phase HPLC method would likely be developed, utilizing a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
The retention time of the compound under specific chromatographic conditions serves as a key identifier. By monitoring the elution profile with a UV detector at an appropriate wavelength, the presence of any impurities can be detected and quantified, allowing for a precise determination of the compound's purity.
Interactive Data Table: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Analyte-specific |
Ancillary Chromatographic Methods (e.g., Size-Exclusion Chromatography, Hydrophobic Interaction Chromatography) for Macromolecular Conjugates
Should this compound be conjugated to macromolecules such as proteins or polymers, specialized chromatographic techniques would be necessary for their characterization.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. This technique would be invaluable for separating the macromolecular conjugate from the unreacted small molecule and for assessing the size and homogeneity of the resulting conjugate.
Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their surface hydrophobicity. The conjugation of this compound to a protein could alter the protein's surface hydrophobicity, and HIC could be used to separate the conjugated protein from its unconjugated form.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present and the electronic properties of the molecule.
The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-O stretches associated with the ethoxy group and the carboxylic acid.
UV-Vis spectroscopy would reveal the electronic transitions within the molecule. The presence of the nitro group and the aromatic pyridine ring is expected to give rise to distinct absorption maxima (λmax) in the UV or visible region of the spectrum. This information is useful for quantitative analysis and for monitoring reactions.
Interactive Data Table: Expected IR and UV-Vis Data
| Technique | Expected Absorption | Functional Group/Transition |
| IR | ~3000 cm⁻¹ (broad) | O-H (Carboxylic Acid) |
| IR | ~1700 cm⁻¹ | C=O (Carboxylic Acid) |
| IR | ~1530 cm⁻¹ | N-O (Asymmetric Stretch) |
| IR | ~1350 cm⁻¹ | N-O (Symmetric Stretch) |
| UV-Vis | λmax in UV/Vis region | π → π* and n → π* transitions |
Emerging Research Frontiers and Future Directions in 2 Ethoxy 5 Nitronicotinic Acid Chemistry
Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity
While established methods for the synthesis of substituted pyridines exist, the development of novel, more efficient, and highly selective routes to 2-Ethoxy-5-nitronicotinic acid and its derivatives is a primary research goal. Current research in pyridine (B92270) synthesis emphasizes the use of milder reaction conditions, improved atom economy, and the reduction of waste. Future synthetic strategies for this compound are likely to focus on one-pot or tandem reactions that minimize intermediate isolation steps.
One promising approach is the adaptation of the Bohlmann–Rahtz pyridine synthesis, which can be performed in a single step from readily available starting materials. beilstein-journals.orgresearchgate.net The use of a Brønsted acid catalyst in this reaction allows for both Michael addition and cyclodehydration to occur in a concerted fashion, leading to the formation of a single regioisomer in good yield. beilstein-journals.orgresearchgate.net The application of microwave irradiation in conjunction with this method has been shown to accelerate the synthesis of pyridines, offering a potential avenue for the rapid and efficient production of the this compound core. researchgate.net
| Starting Materials | Catalyst/Conditions | Product | Potential Advantages |
| Ethyl β-aminocrotonate, Ethynyl ketone | Acetic acid, Microwave irradiation | Trisubstituted pyridine | One-pot synthesis, high regioselectivity, rapid reaction times |
| 1-(2-hydroxyphenyl)-2-nitroethanone, Arylaldehyde, Urea | Etidronic acid | 5-Nitro-3,4-dihydropyrimidin-2(1H)-one | Efficient one-pot cyclocondensation, excellent yields, short reaction times |
This table presents potential synthetic strategies for analogous structures, suggesting pathways that could be adapted for this compound.
Exploration of Unprecedented Functionalization and Derivatization Possibilities
The inherent electronic properties of this compound, arising from the interplay of its substituent groups, open up a vast landscape for novel functionalization and derivatization. The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes it susceptible to nucleophilic aromatic substitution, while the carboxylic acid group provides a handle for a wide range of amide and ester formations.
Future research will likely focus on exploiting these reactive sites to introduce new functionalities. For instance, the nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. The ethoxy group could potentially be targeted for O-dealkylation to yield the corresponding pyridone, a versatile intermediate in its own right. The development of catalyst-free and clean synthetic strategies, such as the electrophilic ring expansion of aziridines with alkoxycarbonylketenes to form oxazoline (B21484) derivatives, could be explored for derivatizing the carboxylic acid moiety. nih.gov
| Functional Group | Potential Transformation | Reagents/Catalysts | Resulting Derivative |
| Nitro group | Reduction | SnCl₂, HCl or Catalytic hydrogenation | 5-Amino-2-ethoxynicotinic acid |
| Carboxylic acid | Amide coupling | Carbodiimides (e.g., EDC, DCC) | N-substituted amides |
| Carboxylic acid | Esterification | Alcohols, Acid catalyst | Ester derivatives |
| Pyridine Ring | Nucleophilic Aromatic Substitution | Various nucleophiles | Substituted pyridine core |
This interactive table outlines potential derivatization pathways for this compound.
Integration of Continuous Flow Chemistry and Automated Synthesis Technologies
The adoption of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering improved safety, scalability, and reproducibility over traditional batch processes. nih.gov The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow microwave reactors, highlighting the potential for the efficient and scalable production of this compound. beilstein-journals.orgresearchgate.net
Future research in this area will focus on developing integrated flow processes for the multi-step synthesis of this compound and its derivatives. researchgate.net This could involve the in-line generation of reactive intermediates, telescoping reaction sequences to avoid the isolation of intermediates, and the use of immobilized reagents and catalysts to simplify purification. nih.gov Autonomous self-optimizing flow systems, which utilize algorithms to rapidly identify optimal reaction conditions, could further accelerate the development of robust and efficient synthetic routes. researchgate.netrsc.org The use of in-line analytical techniques, such as NMR and mass spectrometry, will be crucial for real-time reaction monitoring and control. nih.gov
| Technology | Application in Synthesis | Potential Benefits |
| Continuous Flow Reactor | Synthesis of pyridine core and subsequent derivatization | Enhanced safety, improved heat and mass transfer, scalability, reproducibility nih.gov |
| Automated Synthesis Platform | High-throughput screening of reaction conditions and catalysts | Rapid optimization, increased efficiency, reduced manual intervention researchgate.net |
| In-line Analytics (e.g., NMR, MS) | Real-time monitoring of reaction progress and product formation | Precise process control, immediate feedback for optimization nih.gov |
This table summarizes the potential benefits of integrating modern synthesis technologies.
Advanced Mechanistic Studies of Complex Transformations and Catalysis
A deep understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is essential for the rational design of improved synthetic methods. Advanced mechanistic studies, employing a combination of experimental techniques and computational modeling, will be crucial in this regard.
Future investigations may focus on elucidating the role of catalysts in promoting specific transformations, such as selective C-H functionalization of the pyridine ring. Isotope labeling studies, kinetic analysis, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways and the nature of key intermediates. Density Functional Theory (DFT) calculations can be employed to model reaction energy profiles, predict the regioselectivity of reactions, and understand the electronic structure of intermediates and transition states. This knowledge will enable the development of more efficient and selective catalysts and reaction conditions.
Potential Applications in Smart Materials and Supramolecular Chemistry
The unique electronic and structural features of this compound make it an attractive building block for the construction of smart materials and supramolecular assemblies. The pyridine nitrogen and the carboxylic acid group can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular structures.
The nitro group can act as a responsive moiety, potentially undergoing changes in its electronic properties upon exposure to external stimuli such as light or changes in pH. This could be exploited in the design of chemosensors or photoresponsive materials. The incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. The field of cucurbituril (B1219460) chemistry, which involves the encapsulation of guest molecules, could also provide a platform for exploring the host-guest chemistry of this compound and its derivatives. semanticscholar.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Ethoxy-5-nitronicotinic acid, and what analytical techniques are critical for confirming its purity and structural integrity?
- Methodological Guidance : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous compounds (e.g., Ethyl 2-hydroxy-5-nitronicotinate) suggest that esterification or nitration reactions under controlled conditions may be applicable . For purity confirmation, use:
- Elemental analysis (CHN) to verify stoichiometry.
- Single-crystal X-ray diffraction (as demonstrated in PbII-organic frameworks) for structural elucidation .
- High-performance liquid chromatography (HPLC) to assess purity, especially given the lack of toxicity data in safety sheets .
Q. How should researchers handle and store this compound to minimize decomposition risks, given the lack of specific thermal stability data?
- Safety Protocols :
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C, as recommended for structurally related nitro-substituted compounds .
- Handling : Use fume hoods to avoid dust/aerosol formation and wear nitrile gloves, safety goggles, and lab coats compliant with EN 166 or NIOSH standards .
- Decomposition Mitigation : Monitor for nitrogen oxides (NOx) and carbon oxides using gas detectors, as these are common byproducts of nitro-containing compounds under heat .
Q. What are the known hazardous decomposition products of this compound under high-temperature or combustion conditions, and how can they be detected in laboratory settings?
- Decomposition Products : Combustion or thermal degradation may release nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) .
- Detection Methods :
- Gas chromatography-mass spectrometry (GC-MS) for volatile organic compounds.
- Infrared (IR) spectroscopy to identify NOx and CO signatures.
- Environmental monitoring to prevent drainage contamination, as emphasized in spill management guidelines .
Advanced Research Questions
Q. How can the fluorescence properties of metal-organic frameworks (MOFs) incorporating this compound derivatives be optimized for dual sensing applications (e.g., Fe³⁺ and temperature)?
- Experimental Design :
- Ligand Functionalization : Modify the ethoxy and nitro groups to enhance ligand-metal charge transfer, as demonstrated in PbII frameworks using 5-nitronicotinic acid .
- Fluorescence Quenching Studies : Expose MOFs to Fe³⁺ solutions and measure emission intensity changes. For temperature sensing, correlate fluorescence lifetime variations with thermal cycles (20–100°C) .
- Recyclability Testing : Assess stability over multiple sensing cycles using thermogravimetric analysis (TGA) and powder X-ray diffraction (PXRD) .
Q. What methodologies are recommended to resolve contradictions in safety data (e.g., conflicting stability or toxicity reports) for this compound across different sources?
- Data Reconciliation Strategies :
- Independent Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to evaluate hydrolytic or oxidative stability, as no decomposition temperature data exists .
- Toxicity Profiling : Perform acute toxicity assays (e.g., in vitro cytotoxicity on mammalian cell lines) to address gaps in SDS-reported data .
- Cross-Referencing : Compare reactivity with structurally similar compounds (e.g., 4-Hydroxy-5-nitronicotinic acid) to infer hazards .
Q. How can computational modeling (e.g., density functional theory, DFT) predict the reactivity of this compound in novel synthetic pathways, and what experimental validations are required?
- Computational Workflow :
- Reactivity Mapping : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Use NIST-standardized molecular descriptors (e.g., logP) where available .
- Reaction Pathway Simulation : Model nitration or esterification energetics to optimize reaction conditions.
- Experimental Validation :
- Synthetic Reproducibility : Follow Beilstein Journal guidelines for detailed method reporting, including reaction yields and spectroscopic data .
- Spectroscopic Cross-Check : Validate predicted intermediates using NMR or IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
